Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester
CAS No.: 815588-85-3
Cat. No.: VC0531879
Molecular Formula: C16H28N4O6
Molecular Weight: 372.42 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 815588-85-3 |
|---|---|
| Molecular Formula | C16H28N4O6 |
| Molecular Weight | 372.42 g/mol |
| IUPAC Name | heptyl N-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1,4-dihydro-1,3,5-triazin-2-yl]carbamate |
| Standard InChI | InChI=1S/C16H28N4O6/c1-2-3-4-5-6-7-25-16(24)19-14-17-10-20(15(23)18-14)13-8-11(22)12(9-21)26-13/h11-13,21-22H,2-10H2,1H3,(H2,17,18,19,23,24)/t11-,12+,13+/m0/s1 |
| Standard InChI Key | SZWIAFVYPPMZML-YNEHKIRRSA-N |
| Isomeric SMILES | CCCCCCCOC(=O)NC1=NCN(C(=O)N1)[C@H]2C[C@@H]([C@H](O2)CO)O |
| SMILES | CCCCCCCOC(=O)NC1=NCN(C(=O)N1)C2CC(C(O2)CO)O |
| Canonical SMILES | CCCCCCCOC(=O)NC1=NCN(C(=O)N1)C2CC(C(O2)CO)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Properties
The compound Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester is a complex pharmaceutical compound with multiple nomenclature variants. It is officially recorded with CAS number 815588-85-3 . The compound is also known by its IUPAC name: heptyl N-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1,4-dihydro-1,3,5-triazin-2-yl]carbamate . In the clinical and research literature, it is frequently referred to by its developmental code name KP-1461, which identifies it as a product of Koronis Pharmaceuticals' research pipeline .
Structural Characteristics
The molecular formula of this compound is C16H28N4O6 with a corresponding molecular weight of 372.42 grams per mole . The chemical structure incorporates several key functional elements:
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A deoxyribose sugar moiety (2-deoxy-beta-D-erythro-pentofuranosyl)
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A triazine ring system with a ketone functionality
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A carbamic acid component
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A heptyl ester chain
These structural elements work in concert to provide the compound with its unique pharmacological properties, particularly its ability to function as a nucleoside analogue that can incorporate into viral DNA during replication processes .
Physical and Chemical Properties
The compound is characterized by specific physical and chemical properties that influence its pharmaceutical application. The following table summarizes these key properties:
| Property | Value/Description |
|---|---|
| Molecular Formula | C16H28N4O6 |
| Molecular Weight | 372.42 g/mol |
| CAS Number | 815588-85-3 |
| InChIKey | SZWIAFVYPPMZML-YNEHKIRRSA-N |
| Physical State | Solid (powder) |
| Solubility | Varies by solvent system (complete data not available in sources) |
| Classification | Deoxyribonucleoside analogue; DNA covert nucleoside |
The compound's structure allows it to mimic natural nucleosides, enabling its incorporation during viral replication processes while introducing destabilizing mutations .
Mechanism of Action and Pharmacology
Selective Viral Mutagenesis
Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester operates through a mechanism known as "Selective Viral Mutagenesis" . This approach represents a departure from conventional antiviral strategies that typically target viral enzymes to block replication. Instead, this compound works by deliberately accelerating the virus's natural mutation rate beyond a sustainable threshold .
The compound functions as a prodrug of KP-1212 (5,6-dihydro-5-aza-2'-deoxycytidine), which is the active mutagenic agent . When incorporated into viral DNA during replication, it introduces errors in the viral genetic code. Unlike traditional nucleoside analogues that terminate DNA chain extension, KP-1461 is non-chain-terminating, allowing viral replication to continue but with accumulated mutations . Eventually, these mutations reach a critical threshold where the virus can no longer produce functional copies, a state referred to as "error catastrophe" or lethal mutagenesis .
Comparison with Natural Antiviral Mechanisms
The therapeutic approach of lethal mutagenesis mirrors naturally evolved cellular defense mechanisms. Research indicates that cells have evolved antiviral strategies involving hypermutation, particularly through enzymes that induce C-to-U transitions in viral DNAs during reverse transcription, leading to G-to-A hypermutation in the plus-strand DNA . This parallel between evolved cellular antiviral defenses and the mechanism of KP-1461 suggests that the therapeutic strategy attempts to enhance an already established natural antiviral approach .
Clinical Development and Research
Clinical Trials and Findings
KP-1461 has undergone multiple phases of clinical evaluation to assess its potential as an HIV therapeutic. The development timeline includes:
The Phase 1b clinical trial was designed as a multi-center, randomized, double-blind, placebo-controlled, dose-escalation study. It enrolled approximately 40 HIV-positive patients who had previously failed highly active antiretroviral therapy (HAART) regimens . Patients were randomized in a 4:1 ratio to receive either KP-1461 or placebo, with progressive dose increases for each patient cohort .
Research Challenges and Limitations
Despite the theoretical promise of lethal mutagenesis as an antiviral strategy, the clinical translation of KP-1461 has faced several challenges:
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The Phase II clinical trials demonstrated changes in viral mutation patterns but failed to show significant reductions in viral loads
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The compound's effectiveness as monotherapy has been questioned, suggesting possible enhanced effects when combined with other antivirals
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The role of retroviral recombination in potentially mitigating mutational burden among replication-competent viruses remains a consideration, though unlikely to fully prevent lethal mutagenesis
Interestingly, despite the typical rapid development of drug resistance seen with monotherapy approaches to HIV treatment, there are no published reports documenting drug resistance to KP-1461 . This observation aligns with the compound's mechanism of action, which fundamentally differs from traditional enzyme inhibitors.
Structural Relationships and Chemical Classification
Relationship to Other Nucleoside Analogues
As a deoxyribonucleoside analogue, KP-1461 belongs to a broader class of compounds that have proven valuable in antiviral therapy. The compound's structure incorporates a modified base connected to a deoxyribose sugar, allowing it to mimic natural nucleosides during viral replication .
KP-1461 serves as a prodrug of KP-1212 (5,6-dihydro-5-aza-2'-deoxycytidine), which is the active mutagenic agent . This prodrug approach may enhance drug delivery characteristics, including absorption, distribution, metabolism, and excretion parameters.
Chemical Classification and Related Compounds
Within pharmaceutical classifications, the compound falls under several categories:
These classifications reflect both its structural characteristics and its functional role in antiviral therapy.
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